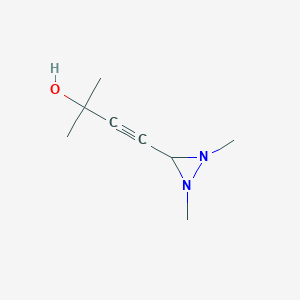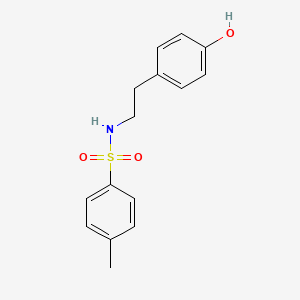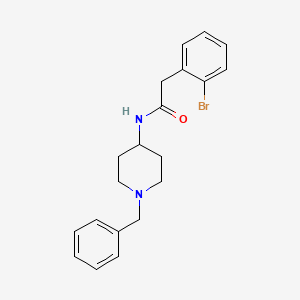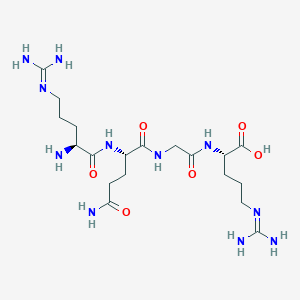![molecular formula C8H9NO5 B14247162 (1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 260355-36-0](/img/structure/B14247162.png)
(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: is a bicyclic amino acid derivative This compound is known for its unique structure, which includes a bicyclo[310]hexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S,6S)-2-amino-4-oxobicyclo[31One common method involves the cyclization of a suitable precursor, such as a substituted cyclohexane derivative, under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It has been shown to interact with metabotropic glutamate receptors, making it a candidate for studying neurotransmission and related processes .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its interaction with specific receptors suggests it could be useful in developing treatments for neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of (1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. These receptors are involved in modulating neurotransmission in the central nervous system. The compound acts as an agonist, binding to the receptor and activating it, which leads to downstream signaling events that affect neuronal activity .
Comparación Con Compuestos Similares
- (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2812223)
Uniqueness: What sets (1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid apart from similar compounds is its specific configuration and functional groups, which confer unique binding properties and biological activities. Its ability to selectively interact with metabotropic glutamate receptors makes it particularly valuable for research and therapeutic applications .
Propiedades
Número CAS |
260355-36-0 |
|---|---|
Fórmula molecular |
C8H9NO5 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H9NO5/c9-8(7(13)14)1-2(10)3-4(5(3)8)6(11)12/h3-5H,1,9H2,(H,11,12)(H,13,14)/t3-,4-,5-,8+/m1/s1 |
Clave InChI |
XHBZYLUDOIQPFQ-DJSMDIAISA-N |
SMILES isomérico |
C1C(=O)[C@@H]2[C@H]([C@@H]2[C@@]1(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C(=O)C2C(C2C1(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)


![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)

![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)

![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)



